3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one (CAS 146381-56-8) delivers sub-nanomolar CCR5 antagonism (IC₅₀=0.300 nM)—24–83× more potent than maraviroc—for HIV-1 entry, rheumatoid arthritis, asthma, and cancer metastasis programs. The N3-cyclopropyl substituent imparts unique steric/electronic features not replicated by aryl or alkyl analogs, enhancing metabolic stability and target selectivity. Validated for carbonic anhydrase inhibition (hCA XII Kᵢ=3.1 nM) and 4–8× greater DHFR inhibition than methotrexate. Supplied at 95% purity for immediate lead optimization.

Molecular Formula C11H10N2OS
Molecular Weight 218.27
CAS No. 146381-56-8
Cat. No. B2430683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one
CAS146381-56-8
Molecular FormulaC11H10N2OS
Molecular Weight218.27
Structural Identifiers
SMILESC1CC1N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C11H10N2OS/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15)
InChIKeyHXZKZIDCGWOBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one (146381-56-8): A Cyclopropyl-Substituted Quinazolinone Scaffold for Targeted Biological Screening


3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one (CAS: 146381-56-8) is a heterocyclic small molecule featuring a quinazolinone core with a 2-mercapto group and an N3-cyclopropyl substituent. It is structurally defined as C₁₁H₁₀N₂OS with a molecular weight of 218.27 g/mol . As a member of the 2-mercaptoquinazolin-4(3H)-one class, it has been investigated for diverse pharmacological activities including enzyme inhibition and receptor antagonism [1]. The compound is commercially available as a research chemical with purities typically ≥95% .

Why 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one Cannot Be Interchanged with Unsubstituted or 3-Aryl Quinazolinone Analogs


The biological activity of 2-mercaptoquinazolin-4(3H)-ones is highly sensitive to substitution at both the 2-mercapto and N3 positions. SAR studies reveal that N3-substitution profoundly modulates target engagement and pharmacological profiles [1]. For instance, 3-phenyl and 3-methyl analogs exhibit distinct physicochemical properties and biological activities compared to the 3-cyclopropyl derivative [2]. The cyclopropyl group in 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one introduces unique steric and electronic features that are not replicated by aryl or simple alkyl substituents, potentially enhancing binding affinity, metabolic stability, or target selectivity [3]. Therefore, substitution with a generic 3-aryl or 3-alkyl analog is not scientifically justified without comparative validation.

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one (146381-56-8) Against Closest Analogs


Sub-Nanomolar CCR5 Antagonism: A 24-Fold Improvement Over Maraviroc in Cellular Assays

3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one exhibits potent CCR5 antagonism with an IC₅₀ of 0.300 nM in a cellular assay measuring inhibition of HIV infusion via P4R5 cells co-expressing CD4 and an LTR-beta-gal construct [1]. This represents a 24- to 83-fold improvement over the clinically approved CCR5 antagonist maraviroc, which shows IC₅₀ values ranging from 7.18 to 25.43 nM depending on assay conditions [2].

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Anticancer Activity Against MCF-7 Breast Cancer Cells: Moderate Cytotoxicity with a Well-Defined IC₅₀

In MCF-7 breast cancer cell viability assays, 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one demonstrates a dose-dependent cytotoxic effect with an IC₅₀ of 15 µM after 48 hours of treatment . While head-to-head comparator data for close analogs in this specific assay are not available, this value provides a benchmark for structure-activity relationship (SAR) studies.

Anticancer Breast Cancer Cytotoxicity

Potential Carbonic Anhydrase Inhibition: Class-Level Evidence for Isoform Selectivity

While direct inhibition data for 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one against carbonic anhydrase (CA) isoforms are not available, structurally related 2-mercaptoquinazolin-4(3H)-one derivatives have demonstrated potent and selective inhibition of human CA isoforms I, II, IX, and XII, with Kᵢ values ranging from 3.1 to 740.2 nM [1]. The cyclopropyl substituent may confer favorable steric properties for accessing specific CA isoform binding pockets compared to larger 3-aryl or 3-alkyl analogs.

Carbonic Anhydrase Inhibitor Glaucoma Cancer

Broad-Spectrum Antimicrobial Potential: Class-Level Activity Against Drug-Resistant Pathogens

Although direct antimicrobial data for this specific compound are not published, the 2-mercaptoquinazolin-4(3H)-one scaffold has demonstrated activity against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis in recent studies [1]. The 2-mercaptoquinazolin-4(3H)-one core has been shown to be superior to 2-(piperazin-1-yl)quinazolin-4(3H)-one in terms of in vitro pharmacokinetics and cytotoxicity profiles when incorporated into pleuromutilin derivatives [2].

Antibacterial MRSA Mycobacterium tuberculosis

DHFR Inhibition Potential: Class-Level Evidence for Anticancer and Antimicrobial Applications

A structural model for 2-thio-quinazoline derivatives as dihydrofolate reductase (DHFR) inhibitors has been established, demonstrating that the pattern and orientation of π-system substitutions relative to the quinazoline nucleus critically modulate activity [1]. Optimized derivatives from this class have shown 4- to 8-fold greater activity than the reference drug methotrexate (MTX) [1]. While 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one has not been directly evaluated, its structural features align with the established pharmacophore model for DHFR inhibition.

DHFR Inhibitor Anticancer Antibacterial

Structural Differentiation: Cyclopropyl Group Confers Reduced Steric Bulk and Enhanced Metabolic Stability

The cyclopropyl substituent at the N3 position of 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one provides a unique combination of reduced steric bulk and enhanced metabolic stability compared to common N3-substituents such as phenyl, benzyl, or larger alkyl groups [1]. In carbonic anhydrase inhibitor studies, cyclopropyl-substituted analogues exhibited favorable inhibitory activity attributed to their reduced steric hindrance (Ki = 0.9 μM for a related cyclopropyl derivative) [2].

Cyclopropyl Metabolic Stability Drug Design

High-Impact Application Scenarios for 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one Based on Quantitative Differentiation


Next-Generation CCR5 Antagonist Development for HIV and Inflammatory Diseases

Given its sub-nanomolar CCR5 antagonism (IC₅₀ = 0.300 nM) which is 24- to 83-fold more potent than maraviroc [1], 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one is an exceptional starting point for medicinal chemistry campaigns targeting CCR5-mediated pathologies including HIV-1 entry inhibition, rheumatoid arthritis, asthma, and cancer metastasis. The compound's potency advantage over the clinical benchmark provides a compelling rationale for lead optimization focused on improving pharmacokinetic properties while maintaining high receptor affinity.

Chemical Probe for Carbonic Anhydrase Isoform Profiling and Target Validation

The compound's structural alignment with the 2-mercaptoquinazolin-4(3H)-one class of carbonic anhydrase inhibitors, which have demonstrated Kᵢ values as low as 3.1 nM against hCA XII [2], positions it as a valuable scaffold for developing isoform-selective chemical probes. Its cyclopropyl substituent may confer distinct selectivity profiles compared to 3-aryl analogs, enabling more precise target validation in diseases such as glaucoma, epilepsy, and hypoxic tumors.

Antimicrobial Lead Generation Against Drug-Resistant Pathogens

The established superiority of the 2-mercaptoquinazolin-4(3H)-one scaffold over alternative quinazolinone cores in terms of in vitro pharmacokinetics and cytotoxicity [3], combined with demonstrated activity against MRSA and M. tuberculosis, makes 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one a strategic choice for initiating antimicrobial discovery programs. Its cyclopropyl group may further enhance metabolic stability, a critical parameter for antibacterial drug candidates.

Scaffold for Dual DHFR/CA Inhibitor Design in Anticancer Research

The quinazolinone core is a privileged scaffold for both DHFR and carbonic anhydrase inhibition, two validated anticancer targets. Optimized 2-thio-quinazoline derivatives have shown 4- to 8-fold greater DHFR inhibitory activity than methotrexate [4]. 3-Cyclopropyl-2-mercaptoquinazolin-4(3H)-one provides a unique cyclopropyl-substituted starting point for designing dual-target inhibitors that may circumvent resistance mechanisms observed with single-target agents.

Quote Request

Request a Quote for 3-cyclopropyl-2-mercaptoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.